molecular formula C13H10N2O B2412985 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile CAS No. 1423037-18-6

3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile

Cat. No.: B2412985
CAS No.: 1423037-18-6
M. Wt: 210.236
InChI Key: KOZHHPNPJLOFKM-UHFFFAOYSA-N
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Description

3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with a hydroxymethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-[4-(Carboxy)phenyl]pyridine-2-carbonitrile.

    Reduction: 3-[4-(Hydroxymethyl)phenyl]pyridine-2-amine.

    Substitution: 3-[4-(Hydroxymethyl)-2-nitrophenyl]pyridine-2-carbonitrile.

Scientific Research Applications

3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Hydroxymethyl)phenyl]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    3-[4-(Hydroxymethyl)phenyl]pyridine-2-amine: Similar structure but with an amine group instead of a carbonitrile group.

    4-(Hydroxymethyl)benzonitrile: Lacks the pyridine ring but has a similar hydroxymethyl and carbonitrile substitution pattern.

Uniqueness

3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group on a pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZHHPNPJLOFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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